molecular formula C21H27N3O2 B1194908 麦角酸二乙酰胺 CAS No. 361-37-5

麦角酸二乙酰胺

货号 B1194908
CAS 编号: 361-37-5
分子量: 353.5 g/mol
InChI 键: KPJZHOPZRAFDTN-ZRGWGRIASA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methysergide is a serotonin antagonist . It is used in the form of its maleate especially in the treatment and prevention of migraine headaches . It is an ergot alkaloid and is used for the prophylaxis of migraine and cluster headaches .


Synthesis Analysis

Methysergide is an ergot alkaloid, which are indole derivatives produced by a wide range of fungi . Ergot alkaloids are secondary metabolites produced by fungi of the families Clavicipitaceae and Trichocomaceae, which parasitize the seed heads of living plants at the time of flowering . Methysergide and its primary metabolite, methylergometrine, were tested on 13 human recombinant 5-HT G protein coupled receptors found in the central and peripheral nervous systems .


Molecular Structure Analysis

Methysergide is an ergot derivative that is a congener of lysergic acid diethylamide . It has a molecular formula of C21H27N3O2 . The average mass is 353.458 Da and the monoisotopic mass is 353.210327 Da .


Chemical Reactions Analysis

Methysergide antagonizes the effects of serotonin in blood vessels and gastrointestinal smooth muscle . It is used prophylactically in migraine and other vascular headaches and to antagonize serotonin in the carcinoid syndrome .


Physical And Chemical Properties Analysis

Methysergide has a molecular formula of C21H27N3O2 . The average mass is 353.458 Da and the monoisotopic mass is 353.210327 Da . The percent composition is C 71.36%, H 7.70%, N 11.89%, O 9.05% .

科学研究应用

  1. 偏头痛预防:麦角酸二乙酰胺因其在预防偏头痛和丛集性头痛方面的有效性而闻名。它已被用作预防性治疗 50 多年。研究表明,它在攻击频率高的病例中特别有效,并表明它可能与麦角胺等其他药物协同作用,用于突破性发作 (Graham, 1964), (MacGregor & Evers, 2017)

  2. 对激素分泌的影响:研究表明,麦角酸二乙酰胺可以影响激素分泌。已显示它在睡眠期间增加生长激素分泌,但在胰岛素耐受试验期间减少生长激素分泌。这表明睡眠相关和胰岛素诱导的生长激素分泌有不同的机制 (Mendelson 等,1975)

  3. 对 5-羟色胺受体的影响:麦角酸二乙酰胺以其血清素能受体阻断特性而闻名,已被证明会改变睡眠模式,特别是减少 REM 睡眠并影响睡眠阶段 (Mendelson, Reichman, & Othmer, 1975)

  4. 对神经肽 Y 水平的影响:一项对大鼠的研究表明,麦角酸二乙酰胺可以增加下丘脑中的神经肽 Y 水平,这与摄食行为有关。这表明它在影响食欲和摄食模式中具有潜在作用 (Dryden 等,1993)

  5. 心血管副作用:麦角酸二乙酰胺的使用与心血管副作用有关,特别是瓣膜性心脏病。据报道,长期使用会导致瓣膜纤维化,这突出了在某些患者人群中谨慎使用的必要性 (Alizzi 等,2006), (Mason, Billingham, & Friedman, 1977)

  6. 纤维化疾病:麦角酸二乙酰胺的长期使用与纤维化疾病的发展有关,包括腹膜后纤维化。此类副作用通常在长期使用后出现,需要仔细监测 (Kunkel, 1971)

安全和危害

Methysergide may cause drowsiness and should be used with caution when driving, operating machinery, or performing other hazardous activities . It has been withdrawn from the market in the United States and Canada due to adverse effects . Methysergide cannot be taken for longer than 6 months at a time. To prevent harmful side effects, these 6-month periods must be separated by methysergide-free intervals of at least 3 to 4 weeks .

未来方向

Methysergide is used exclusively to treat episodic and chronic migraine and for episodic and chronic cluster headaches . It is one of the most effective medications for the prevention of migraine, but is not intended for the treatment of an acute attack, it is to be taken daily as a preventative medication . The vast majority of headache experts in a survey regarded methysergide a unique treatment option for specific populations for which there are no alternatives, with an urgent need to continue its availability .

属性

IUPAC Name

(6aR,9R)-N-[(2S)-1-hydroxybutan-2-yl]-4,7-dimethyl-6,6a,8,9-tetrahydroindolo[4,3-fg]quinoline-9-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O2/c1-4-15(12-25)22-21(26)14-8-17-16-6-5-7-18-20(16)13(10-23(18)2)9-19(17)24(3)11-14/h5-8,10,14-15,19,25H,4,9,11-12H2,1-3H3,(H,22,26)/t14-,15+,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPJZHOPZRAFDTN-ZRGWGRIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NC(=O)C1CN(C2CC3=CN(C4=CC=CC(=C34)C2=C1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](CO)NC(=O)[C@H]1CN([C@@H]2CC3=CN(C4=CC=CC(=C34)C2=C1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2023307
Record name Methysergide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2023307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

MP IS UNCHARACTERISTIC SHOWING DECOMP ABOVE APPROX 165 °C; ODORLESS OR HAS NOT MORE THAN SLIGHT ODOR; WHITE TO YELLOWISH WHITE OR REDDISH WHITE CRYSTALLINE POWDER; 1 G SOL IN 200 ML WATER, 165 ML ALCOHOL, 3400 ML CHLOROFORM; PRACTICALLY INSOL IN ETHER /MALEATE/, Decomposes above 165 °C; sol in methanol, less soluble in water (1:250); practically insoluble in absolute ethanol; practically insoluble in absolute ethanol /Methysergide dimaleate/
Record name METHYSERGIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3237
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Methysergide has been shown, in vitro and in vivo, to inhibit or block the effects of serotonin, a substance which may be involved in the mechanism of vascular headaches. Serotonin has been variously described as a central neurohumoral agent or chemical mediator, as a "headache substance" acting directly or indirectly to lower pain threshold (others in this category include tyramine; polypeptides, such as bradykinin; histamine; and acetylcholine), as an intrinsic "motor hormone" of the gastrointestinal tract, and as a "hormone" involved in connective tissue reparative processes. Suggestions have been made by investigators as to the mechanism whereby methysergide produces its clinical effects, but this has not been finally established., Considering structure/effect relationships, it has been demonstrated that methylation of the indole nitrogen in the lysergic acid ring of the alkanolamides fundamentally alters their pharmacologic behavior and is associated with inhibition or blockade of a great variety of serotonin-induced effects..., ... Here /investigators/ asked whether systemic (i.p.) and intrathecal (i.t.) administrations of a nonselective serotonergic antagonist, methysergide, might produce paradoxical antinociception similar to naloxone in the mouse formalin test. A diluted formalin solution was injected into the mouse plantar region of the hind paw and the duration of licking responses was measured at periods of 0-5 min (1st phase) and 20-40 min (2nd phase) after formalin injection. Methysergide administered i.p. and i.t. showed an attenuated licking duration only in the 2nd phase. The effect observed in the 2nd phase was reversed in the 5,7-dihydroxytriptamine, but not N-(2-chloroethyl)-N-ethyl-2-bromobenzylamine pretreated group of mice, suggesting that descending serotonergic, but not noradrenergic, systems are involved in the methysergide antinociception. To further investigate the mechanism by which methysergide inhibited the nociceptive behaviors induced by formalin, the antinociceptive effect of methysergide was also tested in substance P (i.t.) and excitatory amino acids (i.t.), such as glutamate, N-methyl-D-aspartic acid, alpha-amino-3-hydroxy-5-methylisoxazole-4-propionic acid, and kainic acid, which are major components in the formalin-induced nociceptive transmission in the spinal cord pain models. The duration of nociceptive behaviors shown in these models was significantly shortened by i.p. and i.t. administration of methysergide. These results suggest that methysergide also produces a paradoxical antinociception in various pain models including the formalin test, similar to the results of naloxone., Calcitonin gene-related peptide (CGRP) is involved in ocular neurogenic inflammation in the rabbit, causing vasodilatation in the anterior uvea, breakdown of the blood-aqueous barrier, increase in the intraocular pressure (IOP) and rise in the adenosine 3':5'-cyclic monophosphate (cyclic AMP) content in the aqueous humour. So far there is no means of preventing these CGRP-induced ocular effects. In the present study, the effect of intravenous methysergide (1-10 mg kg-1, b.w.) on CGRP-induced changes in the IOP, blood-aqueous barrier and cyclic AMP content in the aqueous humour was studied in vivo. The effect of methysergide on CGRP-induced vasodilatation both in vivo and in vitro was also investigated. Methysergide decreased intraocular pressure but had only a transient effect on blood pressure. Methysergide decreased the regional blood flow in ocular tissues by 53-65%, but did not have such a vasoconstrictor effect in most extra-ocular tissues studied. Methysergide inhibited CGRP-induced vasodilatation, increase in the IOP, breakdown of the blood-aqueous barrier and increase in the cyclic AMP content in the aqueous humour in vivo. In vitro, methysergide alone did not have effects on the vascular tone in isolated ophthalmic artery of rabbit. However, it potentiated noradrenaline (NA)-induced contraction. There were no differences in the IC50 values for CGRP on the NA-induced contraction in the presence and absence of methysergide, indicating that methysergide has no direct effect on the vasorelaxant effect of CGRP in vitro. The present study demonstrates that in the rabbit eye methysergide inhibits CGRP-induced changes. One inhibitory mechanism of methysergide may be to enhance the effect of a vasoconstrictor (NA) to antagonize the vasodilator effect of CGRP. The present findings suggest that a methysergide-sensitive mechanism may be used to limit some pathophysiological conditions in the eye that involve neurogenic inflammation and the release of CGRP., The intravenous administration of L-5-hydroxytryptophan (5-HTP), 5-methoxy-N,N-dimethyltryptamine (5-MeODMT), p-chloroamphetamine (PCA), LSD and methysergide to acute spinal rats, transected at C1, stimulated the flexor reflexes induced by electrical stimulation applied to the skin of the toe. The enhancement produced by 5-HTP, 5-MeODMT and PCA, was not antagonized by the prior administration of a dose of LSD or methysergide, although the enhancement produced by 5-MeODMT, LSD and methysergide, but not that produced by 5-HTP and PCA, was antagonized by cyproheptadine. In rats treated with 5,6-dihydroxytryptamine (intracisternal administration, 2 weeks previously) supersensitivity was observed to the effects of 5-HTP, a precursor of 5-HT, while subsensitivity was observed for the effects of PCA, a releaser of 5-HT. However, no supersensitivity was observed for the effects of 5-MeODMT, LSD and methysergide. These results suggest that methysergide may have an agonistic action on the 5-HT receptors in spinal cord and that supersensitivity to 5-HTP in rats treated with 5,6-dihydroxytryptamine was due to the lack of uptake of 5-HT into terminals of descending 5-HT fibres or to the change in 5-HT receptors which were not sensitive to 5-MeODMT, LSD, methysergide or cyproheptadine.
Record name METHYSERGIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3237
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Methysergide

Color/Form

Crystals, Solid

CAS RN

361-37-5
Record name Methysergide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=361-37-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methysergide [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000361375
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methysergide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2023307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methysergide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.041
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHYSERGIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XZA9HY6Z98
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name METHYSERGIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3237
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

195 °C
Record name METHYSERGIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3237
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methysergide
Reactant of Route 2
Reactant of Route 2
Methysergide
Reactant of Route 3
Methysergide
Reactant of Route 4
Methysergide
Reactant of Route 5
Methysergide
Reactant of Route 6
Methysergide

Citations

For This Compound
27,300
Citations
SD Silberstein - Cephalalgia, 1998 - Wiley Online Library
… that methysergide acts via 5HT antagonism. This later evolved to a belief that methysergide … lT2~ or 5HTzc antagonism or action at other receptors accounts for methysergide’s efficacy (…
Number of citations: 141 onlinelibrary.wiley.com
S Borland, M Guzman, R Fishman, T Armer - 2021 - AAN Enterprises
… Background: Methysergide was developed as the first migraine preventive therapy. … for methysergide and its primary metabolite, methylergometrine. Design/Methods: Methysergide and …
Number of citations: 1 n.neurology.org
PJ Koehler, PC Tfelt-Hansen - Cephalalgia, 2008 - journals.sagepub.com
… on research findings in migraine patients, ie methysergide. Prophylactic drugs had been used prior to the introduction of methysergide and included calcium salts, chrondroitin sulphuric …
Number of citations: 51 journals.sagepub.com
JR Graham - New England Journal of Medicine, 1964 - Mass Medical Soc
IN 1959 Sicuteri 1 first reported the effectiveness of methysergide‡ in the prevention of migraine. Since then several investigators have confirmed his findings, 2 3 4 5 the drug has been …
Number of citations: 216 www.nejm.org
M Guzman, T Armer, S Borland, R Fishman, M Leyden - 2020 - AAN Enterprises
Objective: To establish a receptor activity profile for methysergide and assess the findings relative to documented clinical observations. Background: Methysergide was developed as …
Number of citations: 2 n.neurology.org
EA MacGregor, S Evers… - …, 2017 - journals.sagepub.com
Background Methysergide has been as an effective treatment for migraine and cluster headache for over 50 years but has recently been investigated by the European Medicines …
Number of citations: 10 journals.sagepub.com
RB Shekelle, AM Ostfeld - Clinical Pharmacology & …, 1964 - Wiley Online Library
… methysergide and placebo were compared by subtracting the number of headache days reported by each patient during the last 4 weeks of the methysergide … fied that methysergide is …
Number of citations: 23 ascpt.onlinelibrary.wiley.com
JR Graham, HI Suby, PR LeCompte… - New England Journal …, 1966 - Mass Medical Soc
THE development of retroperitoneal fibrosis in 27 patients using methysergide for the prevention of headache is the occasion for this report. Irving Beck, of Providence, Rhode Island, …
Number of citations: 471 www.nejm.org
C Dahlöf… - Headache: the journal of …, 2012 - Wiley Online Library
… In contrast, methysergide is used as a prophylactic drug to … Methysergide does also have antagonistic properties on 5-HT … and has been reported for both methysergide and ergotamine. …
CE RACKLEY, CE MENGEL… - Archives of Internal …, 1966 - jamanetwork.com
… , methysergide … Methysergide has been used in several extensive studies for the evaluation of the amelioration of migraine headache.19,21"24 Favorable responses to methysergide …
Number of citations: 23 jamanetwork.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。